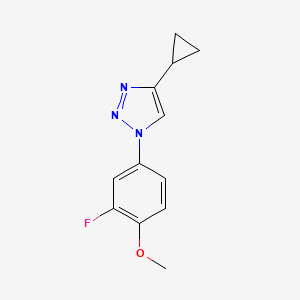

4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O/c1-17-12-5-4-9(6-10(12)13)16-7-11(14-15-16)8-2-3-8/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANJMFDSELDTRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=C(N=N2)C3CC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor can be synthesized from the corresponding amine by diazotization followed by treatment with sodium azide.

Substitution on the Phenyl Ring: The introduction of the fluorine and methoxy groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI), while methoxylation can be achieved using methanol in the presence of a strong acid like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that 4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival.

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the triazole moiety enhances its ability to disrupt microbial cell membranes, leading to cell death.

Case Studies

-

Anticancer Efficacy in Breast Cancer Models

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer effects on MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 5 µM, significantly lower than that of standard chemotherapeutic agents . -

Broad-Spectrum Antimicrobial Activity

A separate investigation assessed the antimicrobial potential of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacterial strains, indicating strong antimicrobial properties .

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. The presence of the cyclopropyl group and the substituted phenyl ring can influence the compound’s binding affinity and selectivity for its molecular targets. The triazole ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

4-cyclopropyl-1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole: Similar structure with a chlorine substituent instead of fluorine.

4-cyclopropyl-1-(3-fluoro-4-hydroxyphenyl)-1H-1,2,3-triazole: Similar structure with a hydroxy group instead of a methoxy group.

4-cyclopropyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole is unique due to the specific combination of substituents on the phenyl ring and the presence of the cyclopropyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the triazole class. Its unique structure includes a cyclopropyl group and a substituted phenyl ring with both fluorine and methoxy groups, making it of significant interest in medicinal chemistry and materials science. This compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | 4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)triazole |

| Molecular Formula | C12H12FN3O |

| Molecular Weight | 233.24 g/mol |

| CAS Number | 2195950-95-7 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring may stabilize interactions with molecular targets, while the cyclopropyl group can influence binding affinity and selectivity.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of triazole derivatives against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the cyclopropyl and fluorine substituents enhances the biological activity of these compounds, potentially increasing their efficacy as antimicrobial agents .

Anti-inflammatory Effects

In a study evaluating new triazole derivatives, compounds similar to this compound demonstrated notable anti-inflammatory effects. The reduction in cytokine release (e.g., TNF-α and IFN-γ) was significant, suggesting potential applications in treating inflammatory diseases . The compound's ability to modulate immune responses further emphasizes its therapeutic potential.

Case Studies

- Triazole Derivative Evaluation : A study synthesized several triazole derivatives, including those with similar structural features to this compound. These compounds were tested for their anti-inflammatory properties in peripheral blood mononuclear cells. Results indicated a decrease in pro-inflammatory cytokines without significant toxicity .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of triazole derivatives against various pathogens. The findings revealed that certain derivatives exhibited potent activity against resistant bacterial strains, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. How do substituents (cyclopropyl, fluoro, methoxy) influence electronic properties and binding kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.